molecular formula C20H23FN2O4S B12198822 5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione

5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B12198822
M. Wt: 406.5 g/mol
InChI Key: OCUQAWCTDKRJFM-LGMDPLHJSA-N
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Description

5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring, a fluorophenyl group, and a piperidyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione typically involves multiple stepsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that reduce the number of steps and improve overall efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and fluorophenyl-containing molecules. Examples are:

Uniqueness

What sets 5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C20H23FN2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

(5Z)-5-[(2-fluorophenyl)methylidene]-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H23FN2O4S/c21-16-7-2-1-5-14(16)13-17-19(26)23(20(27)28-17)11-8-18(25)22-10-4-3-6-15(22)9-12-24/h1-2,5,7,13,15,24H,3-4,6,8-12H2/b17-13-

InChI Key

OCUQAWCTDKRJFM-LGMDPLHJSA-N

Isomeric SMILES

C1CCN(C(C1)CCO)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=O

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=O

Origin of Product

United States

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